3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with the molecular formula C16H17N2O4S . This compound is known for its unique bicyclic structure, which includes a thiazolidine ring fused to a β-lactam ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the acylation of 6-aminopenicillanic acid with phenylacetyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Material: 6-aminopenicillanic acid.
Reagent: Phenylacetyl chloride.
Solvent: Anhydrous conditions are preferred to prevent hydrolysis.
Catalyst: Often, a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically conducted at low temperatures to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reagents and conditions but with optimized parameters for higher yield and purity. The process is often automated and involves rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactam ring is susceptible to hydrolysis, especially in the presence of acids or bases, leading to the formation of penicilloic acid derivatives.
Oxidation: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones.
Substitution: The phenylacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Acyl chlorides or anhydrides, often in the presence of a base.
Major Products Formed
Hydrolysis: Penicilloic acid derivatives.
Oxidation: Sulfoxides or sulfones.
Substitution: Various acylated derivatives depending on the substituent used.
Scientific Research Applications
3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a model compound to study β-lactam chemistry and reactivity.
Biology: Investigated for its interactions with bacterial enzymes, particularly those involved in cell wall synthesis.
Medicine: Explored for its potential as an antibiotic, given its structural similarity to penicillin.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to these proteins, the compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Benzylpenicillin: Another β-lactam antibiotic with a similar mechanism of action but different acyl side chain.
Ampicillin: A broad-spectrum penicillin derivative with an amino group in the side chain.
Amoxicillin: Similar to ampicillin but with a hydroxyl group in the side chain.
Uniqueness
3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific acyl side chain, which imparts distinct chemical and biological properties. Its bicyclic structure also contributes to its stability and reactivity, making it a valuable compound for research and development in medicinal chemistry .
Properties
IUPAC Name |
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSARLDLIJGVTE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N2O4S- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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